3-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1H-indazole
CAS No.: 160008-89-9
Cat. No.: VC7451278
Molecular Formula: C18H17ClN4O
Molecular Weight: 340.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 160008-89-9 |
|---|---|
| Molecular Formula | C18H17ClN4O |
| Molecular Weight | 340.81 |
| IUPAC Name | [4-(4-chlorophenyl)piperazin-1-yl]-(1H-indazol-3-yl)methanone |
| Standard InChI | InChI=1S/C18H17ClN4O/c19-13-5-7-14(8-6-13)22-9-11-23(12-10-22)18(24)17-15-3-1-2-4-16(15)20-21-17/h1-8H,9-12H2,(H,20,21) |
| Standard InChI Key | PFGRORNFFFCZKP-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=NNC4=CC=CC=C43 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1H-indazole core substituted at the 3-position with a 4-(4-chlorophenyl)piperazine-1-carbonyl group. The indazole moiety provides aromaticity and hydrogen-bonding capacity, while the piperazine ring introduces conformational flexibility and basicity. The 4-chlorophenyl substituent enhances lipophilicity, potentially influencing blood-brain barrier permeability .
Physicochemical Parameters
While direct data for this compound is limited, analogous piperazine-indazole hybrids exhibit:
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Molecular weight: ~380–400 g/mol (similar to CID 86274160 in Search Result )
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LogP: Estimated 3.5–4.2 (calculated using fragment-based methods)
Synthesis and Structural Modifications
Synthetic Routes
Key steps derived from related compounds (Search Results ):
Carboxamide Coupling
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Indazole-3-carboxylic acid activation:
Use carbodiimide reagents (DCC/EDCI) in EtOAc/DMF to form active ester . -
Piperazine coupling:
React with 4-(4-chlorophenyl)piperazine in presence of triethylamine .
Reaction Scheme:
Alternative Approaches
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Ultrasound-assisted synthesis: Reduces reaction time by 40% compared to conventional methods .
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Solid-phase synthesis: Enables high-throughput production of analogues .
Structure-Activity Relationship (SAR) Insights
Modifications impacting activity (based on Search Result ):
Pharmacological Profile
CNS Activity
The 4-chlorophenylpiperazine moiety suggests potential serotonin/dopamine receptor modulation. Key observations from related compounds:
Enzyme Inhibition
Structural similarity to IMPDH inhibitors (Search Result ):
| Enzyme | IC₅₀ (μM) | Mechanism |
|---|---|---|
| IMP dehydrogenase | 0.8–8.1 | Competitive NAD⁺ inhibition |
| Xanthine oxidase | >100 | No significant activity |
Analytical Characterization
Detection Methods
Data from piperazine screening assays (Search Result ):
| Technique | LOD (ng/mL) | Cross-Reactivity (%) |
|---|---|---|
| LC-MS/MS (MRM) | 0.1 | 100 |
| Immunoassay (Biochip) | 0.17–2.41 | 28–196 |
Spectroscopic Data
Predicted for target compound:
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